

# An In-Depth Technical Guide to (+)-Lactacystin Allyl Ester: Structure, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

(+)-Lactacystin Allyl Ester is a synthetic derivative and a critical precursor to (+)-Lactacystin, a potent and highly specific inhibitor of the 20S proteasome. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and the mechanism of action of its active form, (+)-Lactacystin. Detailed experimental protocols for the handling, deprotection, and application of this compound in research settings are provided, along with an exploration of the key cellular signaling pathways modulated by proteasome inhibition. This guide is intended to serve as a technical resource for researchers in cell biology, oncology, and neurobiology, as well as for professionals engaged in drug discovery and development.

# **Chemical Structure and Properties**

**(+)-Lactacystin Allyl Ester** is characterized by a complex γ-lactam structure linked to an N-acetylcysteine moiety via a thioester bond, with the carboxylic acid of the cysteine group protected as an allyl ester.

Chemical Structure:

Figure 1. 2D Structure of (+)-Lactacystin Allyl Ester.



# **Physicochemical Properties**

A summary of the key physicochemical properties of **(+)-Lactacystin Allyl Ester** is presented in Table 1. Experimentally determined values for properties such as melting point and pKa are not readily available in the literature; therefore, predicted values are provided.

Property	Value	Source
Molecular Formula	C18H28N2O7S	Vendor Data[1]
Molecular Weight	416.49 g/mol	Vendor Data[1][2]
Appearance	White Solid	Vendor Data[1]
Solubility	Soluble in Chloroform, Dichloromethane, DMSO	Vendor Data[1]
Storage	2-8°C, protected from air and light	Vendor Data[1]
Predicted Melting Point	135-165 °C	(Predicted)
Predicted Boiling Point	670-690 °C	(Predicted)
Predicted pKa	~12 (most acidic)	(Predicted)

Table 1. Physicochemical Properties of (+)-Lactacystin Allyl Ester.

# Mechanism of Action: A Prodrug Approach to Proteasome Inhibition

(+)-Lactacystin Allyl Ester is a prodrug that requires intracellular conversion to its active form, (+)-Lactacystin, to exert its biological effects. The allyl ester group masks the carboxylic acid, potentially enhancing cell permeability. Once deprotected intracellularly, (+)-Lactacystin undergoes a spontaneous intramolecular cyclization to form the highly reactive β-lactone derivative, clasto-lactacystin β-lactone (also known as omuralide).[3][4][5][6][7] This β-lactone is the ultimate electrophile that targets the proteasome.

The active site of the catalytic  $\beta$ -subunits of the 20S proteasome utilizes an N-terminal threonine residue for catalysis. The hydroxyl group of this threonine acts as a nucleophile,

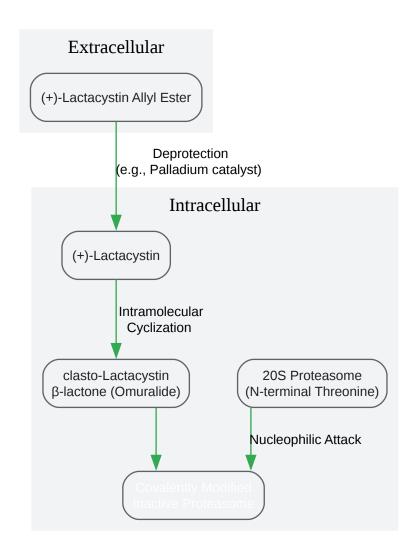


# Foundational & Exploratory

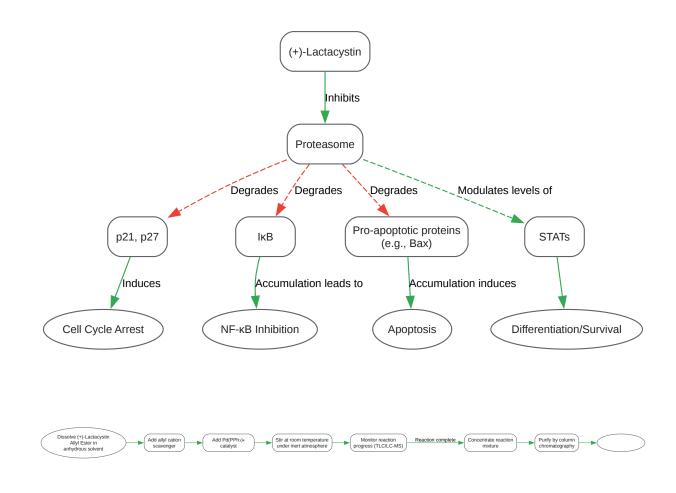
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attacking the carbonyl carbon of the  $\beta$ -lactone ring of omuralide.[3] This results in the formation of a stable, covalent ester bond, leading to the irreversible inhibition of the proteasome's chymotrypsin-like, trypsin-like, and caspase-like activities.[3]









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